

BIIB068 Technical Support Center: ADME Properties and Oral Bioavailability

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Compound of Interest		
Compound Name:	BIIB068	
Cat. No.:	B3025773	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and oral bioavailability of **BIIB068**, a selective and reversible Bruton's tyrosine kinase (BTK) inhibitor. The information is presented in a question-and-answer format with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the general ADME and drug-like properties of BIIB068?

A1: **BIIB068** is an orally active BTK inhibitor with acceptable ADME properties and good overall drug-like characteristics suitable for oral dosing.[1][2][3][4] Preclinical studies indicate it has moderate oral bioavailability and low clearance in rats.[1]

- Q2: What is the oral bioavailability of BIIB068 in preclinical species?
- A2: In rats, **BIIB068** demonstrated moderate oral bioavailability with a value of 48%.
- Q3: What is the plasma stability of **BIIB068**?
- A3: **BIIB068** is reported to be stable in the plasma of mice, rats, beagle dogs, and cynomolgus monkeys, with over 95% of the parent compound remaining after a 6-hour incubation period.
- Q4: What are the known pharmacokinetic parameters of BIIB068 in preclinical species?



A4: Key pharmacokinetic parameters for **BIIB068** following a 5 mg/kg oral dose in various species are summarized in the table below.

Q5: Has the pharmacokinetics of BIIB068 been studied in humans?

A5: Yes, the pharmacokinetics of **BIIB068** have been evaluated in a Phase 1 clinical trial involving a single ascending oral dose in healthy volunteers. In this study, **BIIB068** achieved greater than 90% inhibition of BTK phosphorylation in humans. However, specific human pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) are not publicly available in the provided search results.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of BIIB068

in Preclinical Species

Parameter	- Rat	Dog	Cynomolgus Monkey
Dose (oral)	5 mg/kg	5 mg/kg	5 mg/kg
Oral Bioavailability (%F)	48%	Not Reported	Not Reported
In Vivo Clearance (CL %Qh)	6% (low)	Not Reported	Not Reported
Half-life (T1/2)	1.2 hours	2.1 hours	0.9 hours

Data sourced from MedchemExpress.

Experimental Protocols

While detailed, step-by-step protocols from the primary literature are not available in the search results, the following are general methodologies for the key experiments cited.

Plasma Stability Assay:



- Incubation: BIIB068 is incubated with plasma from the species of interest (mouse, rat, dog, cynomolgus monkey) at 37°C.
- Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 6 hours).
- Sample Preparation: The reaction is quenched, typically by protein precipitation with an organic solvent like acetonitrile.
- Analysis: The concentration of the remaining BIIB068 is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
- Calculation: The percentage of the parent compound remaining at each time point is calculated relative to the initial concentration at time 0.

In Vivo Pharmacokinetic Study in Preclinical Species:

- Animal Dosing: A defined dose of BIIB068 (e.g., 5 mg/kg) is administered orally to the test animals (e.g., rats, dogs, cynomolgus monkeys).
- Blood Sampling: Blood samples are collected at predetermined time points post-dosing via an appropriate route (e.g., tail vein, jugular vein).
- Plasma Separation: Plasma is separated from the whole blood by centrifugation.
- Bioanalysis: The concentration of BIIB068 in the plasma samples is determined using a validated bioanalytical method, typically LC-MS/MS.
- Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as T1/2, Cmax, Tmax, and AUC using non-compartmental analysis software. For oral bioavailability (%F), a separate intravenous dose group is required to determine the AUC from IV administration.

Troubleshooting Guides

Issue 1: High variability in oral bioavailability data in rats.

 Possible Cause 1: Formulation Issues: The formulation used for oral dosing may not be optimal, leading to inconsistent dissolution or absorption.



- Troubleshooting:
 - Ensure the formulation is a homogenous solution or suspension.
 - Consider using solubilizing agents or different vehicle systems. The search results mention formulations with DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.
 - Verify the stability of BIIB068 in the chosen vehicle.
- Possible Cause 2: Animal-to-Animal Variability: Physiological differences between animals (e.g., gastric pH, GI motility) can lead to variable absorption.
 - Troubleshooting:
 - Increase the number of animals per group to improve statistical power.
 - Ensure consistent fasting or feeding conditions for all animals before and during the study.
- Possible Cause 3: Analytical Method Variability: Inconsistent sample processing or analytical instrument performance can introduce variability.
 - Troubleshooting:
 - Ensure the bioanalytical method is fully validated for precision, accuracy, and stability.
 - Include quality control samples at multiple concentration levels in each analytical run.

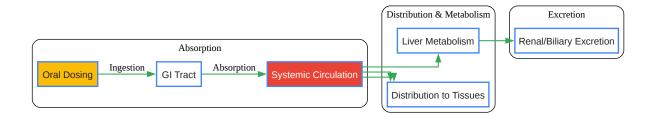
Issue 2: Shorter than expected half-life observed in in vivo studies.

- Possible Cause 1: Rapid Metabolism: BIIB068 may be subject to rapid first-pass metabolism in the liver or gut wall.
 - Troubleshooting:
 - Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability.



- Identify the major metabolites to understand the metabolic pathways.
- Possible Cause 2: Rapid Excretion: The compound may be quickly cleared from the body through renal or biliary excretion.
 - Troubleshooting:
 - Conduct excretion studies to determine the major routes of elimination (urine, feces).
- Possible Cause 3: Issues with the Dosing Vehicle: The formulation may lead to rapid, but incomplete, absorption, affecting the terminal phase of the concentration-time curve.
 - Troubleshooting:
 - Evaluate different formulations to potentially prolong absorption.

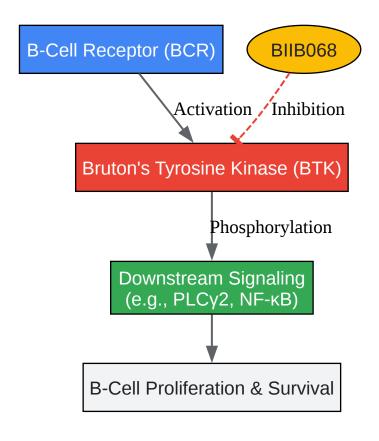
Visualizations



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Caption: A simplified workflow of the ADME process for an orally administered drug like **BIIB068**.





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Caption: The inhibitory effect of **BIIB068** on the B-Cell Receptor (BCR) signaling pathway via BTK.

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